

An In-Depth Technical Guide to Hexahydropyridazine Dihydrochloride for Advanced Research

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Compound of Interest

Compound Name: *Hexahydropyridazine dihydrochloride*

Cat. No.: *B055227*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **hexahydropyridazine dihydrochloride**, a pivotal heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document synthesizes fundamental properties with practical, field-proven insights into its synthesis, characterization, and application. The structure of this guide is designed to logically flow from foundational knowledge to practical application, mirroring the workflow of a research and development scientist.

Core Molecular Attributes and Physicochemical Properties

Hexahydropyridazine, also known as 1,2-diazinane, is a saturated six-membered ring containing two adjacent nitrogen atoms. The dihydrochloride salt form enhances its stability and aqueous solubility, making it a versatile reagent in various synthetic contexts.

Structural and Identification Parameters

The fundamental characteristics of **hexahydropyridazine dihydrochloride** are summarized below, providing essential identifiers for procurement and analysis.

Property	Value	Source(s)
Chemical Name	Hexahydropyridazine Dihydrochloride	[1]
Synonyms	1,2-Diazinane Dihydrochloride	[1]
CAS Number	124072-89-5	[1]
Molecular Formula	C ₄ H ₁₂ Cl ₂ N ₂	[1]
Molecular Weight	159.06 g/mol	[1]
Appearance	Off-white to light yellow solid	[1]

Physicochemical Data

Understanding the physical properties is critical for designing experimental conditions, including reaction setup and purification strategies.

Property	Value	Source(s)
Melting Point	135-137 °C	[1]
Solubility	Soluble in water. Limited solubility in organic solvents.	[2]
Stability	Stable under recommended storage conditions. Hygroscopic.	[3]
Storage	Store in an inert atmosphere at room temperature.	[1]

Synthesis and Purification: A Validated Protocol

The synthesis of **hexahydropyridazine dihydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol

describes a common and reliable method starting from 1,4-dibromobutane.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **hexahydropyridazine dihydrochloride**.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

- **Preparation of the Reaction Vessel:** To a 1-liter, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 7.6 g of sodium hydride (60% dispersion in mineral oil, 0.19 mol, 2.2 eq.).
- **Washing of Sodium Hydride:** Wash the sodium hydride three times with hexane to remove the mineral oil.
- **Addition of Solvent and Reactant:** Add 350 mL of anhydrous dimethylformamide (DMF) to the flask. Cool the mixture to 0 °C using an ice bath.
- **Slow Addition of Hydrazine Derivative:** Slowly add a solution of 20 g of tert-butylhydrazinium formate (0.086 mol, 1 eq.) dissolved in 50 mL of anhydrous DMF via the dropping funnel.
- **Reaction with 1,4-Dibromobutane:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Then, add 10.27 mL of 1,4-dibromobutane (0.086 mol, 1 eq.) in a single portion. Stir the reaction mixture overnight at room temperature.^[1]

- Quenching and Extraction: Quench the reaction by carefully adding water until gas evolution ceases. Partition the mixture between diethyl ether and water. Separate the layers and wash the organic phase twice with water.
- Concentration: Concentrate the ether layer under reduced pressure.[\[1\]](#)
- Salt Formation and Precipitation: Dissolve the residue in 300 mL of a 4N HCl solution in dioxane. Add 300 mL of diethyl ether and stir the mixture at room temperature for 1 hour, during which a white solid will precipitate.[\[1\]](#)
- Isolation of the Final Product: Isolate the white solid by filtration and dry it under vacuum to yield **hexahydropyridazine dihydrochloride** (13.7 g, 100% yield).[\[1\]](#)

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for **hexahydropyridazine dihydrochloride**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **hexahydropyridazine dihydrochloride** is relatively simple due to the molecule's symmetry.

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.0 (m, 4H), 1.6 (m, 4H).[\[1\]](#)

Interpretation:

- The multiplet at approximately 3.0 ppm corresponds to the four protons on the carbons adjacent to the nitrogen atoms (C3-H₂ and C6-H₂). The deshielding effect of the electronegative nitrogen atoms causes this downfield shift.
- The multiplet at around 1.6 ppm is assigned to the four protons on the central carbons of the ring (C4-H₂ and C5-H₂).

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will exhibit two signals corresponding to the two sets of equivalent carbons.

- Expected Chemical Shifts (Predicted):
 - C3 and C6: Approximately 45-55 ppm.
 - C4 and C5: Approximately 20-30 ppm.

Interpretation:

- The carbons adjacent to the nitrogen atoms (C3 and C6) are expected to be more deshielded and appear further downfield.
- The central carbons (C4 and C5) will be more shielded and appear upfield.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups and bonding within the molecule.

- Key Expected Absorptions:
 - N-H Stretch: A broad absorption in the region of $3200\text{--}2700\text{ cm}^{-1}$ is characteristic of the N-H stretching in an amine salt.
 - C-H Stretch: Absorptions just below 3000 cm^{-1} (typically $2950\text{--}2850\text{ cm}^{-1}$) are due to the C-H stretching of the sp^3 hybridized carbons.
 - N-H Bend: A peak around $1600\text{--}1500\text{ cm}^{-1}$ can be attributed to N-H bending vibrations.
 - C-N Stretch: This absorption is typically found in the $1250\text{--}1020\text{ cm}^{-1}$ region.

Mass Spectrometry

Mass spectrometry of the dihydrochloride salt will likely show the fragmentation of the parent hexahydropyridazine molecule.

- Expected Molecular Ion (of the free base): $[\text{M}]^+$ at $m/z = 86.14$.

- **Common Fragmentation Patterns:** The fragmentation of cyclic amines often involves the loss of alkyl radicals and ring opening. Expect to see fragments corresponding to the loss of ethylene ($m/z = 58$) and other smaller fragments.

Chemical Reactivity and Applications in Drug Development

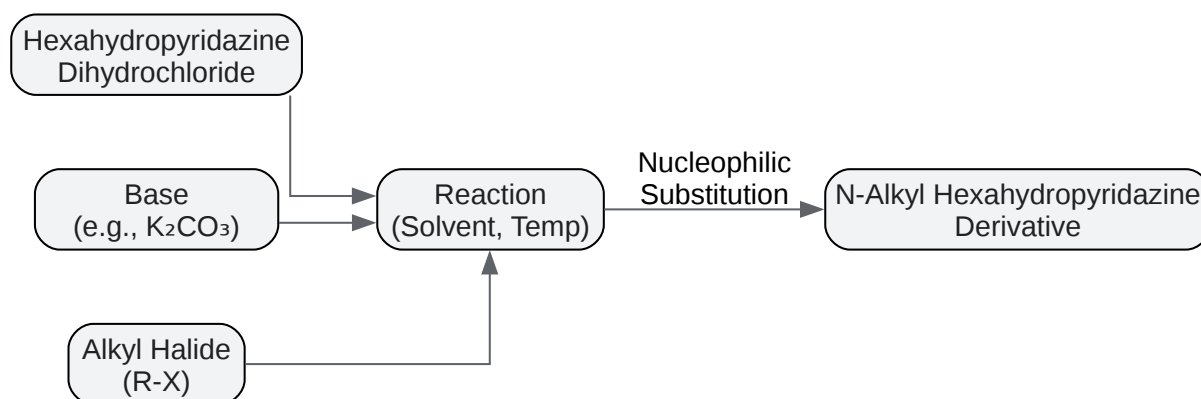
Hexahydropyridazine dihydrochloride serves as a versatile nucleophile in a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

Core Reactivity Profile

The two nitrogen atoms in the hexahydropyridazine ring are nucleophilic and can react with a range of electrophiles.

- **N-Alkylation:** The nitrogen atoms can be alkylated using alkyl halides. This reaction typically requires a base to neutralize the hydrohalic acid formed as a byproduct. Mono- or di-alkylation can be controlled by adjusting the stoichiometry of the reactants.^[4]
- **N-Acylation:** Acylation of the nitrogen atoms can be achieved using acyl chlorides or anhydrides to form amides.

Logical Workflow for N-Alkylation



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Sources

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